molecular formula C18H22N2O2 B12910353 3-Ethyl-N-hydroxy-4-methyl-N,2-diphenyl-1,2-oxazolidin-5-amine CAS No. 77425-84-4

3-Ethyl-N-hydroxy-4-methyl-N,2-diphenyl-1,2-oxazolidin-5-amine

Cat. No.: B12910353
CAS No.: 77425-84-4
M. Wt: 298.4 g/mol
InChI Key: MDOUDFZJQZSQLJ-UHFFFAOYSA-N
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Description

3-Ethyl-N-hydroxy-4-methyl-N,2-diphenyl-1,2-oxazolidin-5-amine is a structurally complex oxazolidine derivative characterized by a 5-membered oxazolidine ring system substituted with ethyl, hydroxy, methyl, and diphenyl groups.

Properties

CAS No.

77425-84-4

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

N-(3-ethyl-4-methyl-2-phenyl-1,2-oxazolidin-5-yl)-N-phenylhydroxylamine

InChI

InChI=1S/C18H22N2O2/c1-3-17-14(2)18(19(21)15-10-6-4-7-11-15)22-20(17)16-12-8-5-9-13-16/h4-14,17-18,21H,3H2,1-2H3

InChI Key

MDOUDFZJQZSQLJ-UHFFFAOYSA-N

Canonical SMILES

CCC1C(C(ON1C2=CC=CC=C2)N(C3=CC=CC=C3)O)C

Origin of Product

United States

Biological Activity

3-Ethyl-N-hydroxy-4-methyl-N,2-diphenyl-1,2-oxazolidin-5-amine is a compound belonging to the oxazolidinone class, which has garnered attention for its potential biological activities, particularly in the context of cancer research and antimicrobial properties. This article aims to explore the biological activity of this compound through various studies and findings.

  • Molecular Formula : C19H24N2O
  • Molecular Weight : 296.41 g/mol
  • CAS Number : Not specifically listed in the provided sources but can be derived from its structural formula.

Oxazolidinones are known to inhibit protein synthesis by binding to the 50S ribosomal subunit. This mechanism is crucial for their antibacterial and anticancer activities. The specific compound under discussion has shown promising results in inhibiting cell proliferation in various cancer cell lines.

Anticancer Activity

Recent studies have demonstrated that oxazolidinone derivatives exhibit significant anticancer properties. For instance, a related compound showed IC50 values of 17.66 µM for MCF-7 (breast cancer) and 31.10 µM for HeLa (cervical cancer) cells, indicating potent antiproliferative effects .

Key Findings :

  • Cell Cycle Arrest : Treatment with these compounds resulted in G1 phase arrest in cancer cells, as evidenced by flow cytometry analysis.
  • Induction of Apoptosis : The compound induced apoptosis via the mitochondrial intrinsic pathway, characterized by increased reactive oxygen species (ROS) production and subsequent mitochondrial membrane potential disruption .

Antimicrobial Activity

While specific studies on this compound's antimicrobial properties were not highlighted in the search results, oxazolidinones are generally recognized for their effectiveness against Gram-positive bacteria. This class of compounds is particularly noted for its role as antibiotics, targeting bacterial protein synthesis.

Study 1: Anticancer Efficacy

In a controlled study, MCF-7 and HeLa cells were treated with varying concentrations of an oxazolidinone derivative similar to this compound. The results indicated:

  • Cell Viability : Significant reduction in cell viability was observed at concentrations above 15 µM.
  • Apoptotic Markers : Increased levels of TUNEL-positive cells confirmed the induction of apoptosis .

Study 2: ROS Generation

Further research indicated that the anticancer activity was closely linked to ROS generation. When treated with antioxidants such as N-acetyl-l-cysteine (NAC), cell viability was restored by approximately 40%, suggesting that ROS plays a critical role in mediating cytotoxic effects .

Comparative Table of Biological Activities

Activity TypeCompound TestedIC50 (µM)Mechanism
AnticancerOxazolidinone Derivative17.66Induces apoptosis via ROS generation
AntimicrobialGeneral OxazolidinonesVariesInhibits protein synthesis

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related heterocyclic amines, focusing on molecular features, functional groups, and inferred properties.

Table 1: Structural and Functional Comparison

Compound Name (CAS or IUPAC) Molecular Formula Key Substituents Functional Groups Inferred Properties
3-Ethyl-N-hydroxy-4-methyl-N,2-diphenyl-1,2-oxazolidin-5-amine C23H24N2O2 Ethyl, hydroxy, methyl, diphenyl Oxazolidin-5-amine, hydroxylamine High polarity (hydroxy group), moderate lipophilicity (diphenyl), potential H-bond donor/acceptor
N-methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine (690632-23-6) C13H14N2O Methyl, phenyl, isoxazole Isoxazole, methylamine Lower polarity (N-methyl), higher lipophilicity (phenyl), reduced H-bond capacity
Dimethyl({[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl})amine (28593-34-2) C11H12N4O3 Nitrophenyl, dimethylamine Oxadiazole, nitro Electron-withdrawing nitro group enhances reactivity; dimethylamine increases solubility
2-{3-[2-(diethylamino)ethyl]-1,2,4-oxadiazol-5-yl}-N-methylaniline C15H22N4O Diethylaminoethyl, oxadiazole, methylaniline Oxadiazole, tertiary amine Enhanced solubility (diethylamino), potential for π-π interactions (aniline)

Key Observations:

Functional Group Impact: The hydroxylamine group in the target compound distinguishes it from analogs like N-methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine, which lacks H-bond donors. This could enhance interactions with biological targets (e.g., enzymes) but reduce membrane permeability .

Lipophilicity and Solubility: The diphenyl groups in the target compound suggest moderate lipophilicity, whereas the diethylaminoethyl substituent in 2-{3-[2-(diethylamino)ethyl]-1,2,4-oxadiazol-5-yl}-N-methylaniline likely improves aqueous solubility .

Safety and Handling :

  • While direct safety data for the target compound is absent, structurally related diphenyl amines (e.g., (1R,2R)-(+)-1,2-Diphenyl-1,2-ethylenediamine ) require precautions for skin/eye irritation and proper ventilation during handling .

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